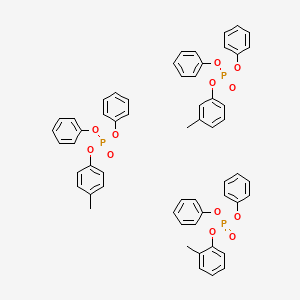

(2-Methylphenyl) diphenyl phosphate;(3-methylphenyl) diphenyl phosphate;(4-methylphenyl) diphenyl phosphate

Overview

Description

The compounds (2-Methylphenyl) diphenyl phosphate, (3-methylphenyl) diphenyl phosphate, and (4-methylphenyl) diphenyl phosphate are organic compounds. They are colorless or slightly yellow transparent liquids with a slight phenolic odor . They are stable, non-volatile, and have good flame retardant plasticity, oil resistance, aging resistance, electrical insulation, and processability . They are soluble in organic solvents and slightly soluble in water .

Physical And Chemical Properties Analysis

The density of these compounds is 1.241g/cm3 . The boiling point is 394.6ºC at 760mmHg . The flash point is 206ºC . They are insoluble in water and soluble in most organic solvents .

Scientific Research Applications

Field

Materials Science, specifically in the development of flame-retardant materials .

Application

These compounds are used as flame retardants in various materials, including polycarbonate (PC) and acrylonitrile-butadiene-styrene (ABS) composites .

Method of Application

The compounds are incorporated into the material during the manufacturing process. Their flame-retardant properties are then evaluated using various tests, including thermogravimetric analysis (TG), limiting oxygen index (LOI), UL-94 vertical burning test (UL-94), thermogravimetric-infrared instrument (TG-IR), and scanning electron microscopy (SEM) .

Results

The compounds have been found to improve the flame-retardant properties of the materials they are incorporated into. For example, in a comparison between hydroquinone bis (diphenyl phosphate) (HDP) and a synthesized flame retardant, 4N-HDP, it was found that 4N-HDP has better flame-retarding performance compared to HDP in the composite with polycarbonate (PC) .

Plasticizer in PVC and Other Polymers

Field

Application

These compounds are used as plasticizers in various polymers, including PVC, VC copolymers, polyvinyl formal, nitrocellulose, cellulose acetate, cellulose butyrate, and natural and synthetic rubbers .

Method of Application

The compounds are mixed with the polymer during the manufacturing process to improve the flexibility and workability of the final product .

Results

The use of these compounds as plasticizers results in final products with improved properties, such as better oil resistance, electrical insulation, hydrolysis stability, low volatility, high plasticizing efficiency, good low-temperature characteristics, and good wear resistance .

Lubricant Additives

Field

Mechanical Engineering and Materials Science .

Application

These compounds can be used as additives in lubricants to improve their performance .

Method of Application

The compounds are mixed with the base lubricant during the manufacturing process. The performance of the lubricant is then evaluated using various tests, including wear resistance, oil resistance, and low-temperature characteristics .

Results

The use of these compounds as lubricant additives results in lubricants with improved properties, such as better wear resistance, oil resistance, and good low-temperature characteristics .

Gasoline Additives

Field

Chemical Engineering and Energy Technology .

Application

These compounds can be used as additives in gasoline to improve its performance .

Method of Application

The compounds are mixed with the base gasoline during the refining process. The performance of the gasoline is then evaluated using various tests, including combustion efficiency, emission characteristics, and engine wear .

Results

The use of these compounds as gasoline additives results in gasoline with improved properties, such as better combustion efficiency, lower emissions, and reduced engine wear .

Hydraulic Fluids

Field

Application

These compounds can be used in hydraulic fluids to improve their performance .

Method of Application

The compounds are mixed with the base hydraulic fluid during the manufacturing process. The performance of the hydraulic fluid is then evaluated using various tests, including wear resistance, oil resistance, and low-temperature characteristics .

Results

The use of these compounds as hydraulic fluid additives results in hydraulic fluids with improved properties, such as better wear resistance, oil resistance, and good low-temperature characteristics .

Complex Articles in Vehicles and Machinery

Field

Mechanical Engineering and Materials Science .

Application

These compounds can be found in complex articles, with no release intended, such as vehicles and machinery .

Method of Application

The compounds are incorporated into the material during the manufacturing process. Their properties are then evaluated using various tests, including wear resistance, oil resistance, and low-temperature characteristics .

Results

The use of these compounds in complex articles results in products with improved properties, such as better wear resistance, oil resistance, and good low-temperature characteristics .

Safety And Hazards

properties

CAS RN |

26444-49-5 |

|---|---|

Product Name |

(2-Methylphenyl) diphenyl phosphate;(3-methylphenyl) diphenyl phosphate;(4-methylphenyl) diphenyl phosphate |

Molecular Formula |

C57H51O12P3 |

Molecular Weight |

1020.9 g/mol |

IUPAC Name |

(2-methylphenyl) diphenyl phosphate;(3-methylphenyl) diphenyl phosphate;(4-methylphenyl) diphenyl phosphate |

InChI |

InChI=1S/3C19H17O4P/c1-16-10-8-9-15-19(16)23-24(20,21-17-11-4-2-5-12-17)22-18-13-6-3-7-14-18;1-16-9-8-14-19(15-16)23-24(20,21-17-10-4-2-5-11-17)22-18-12-6-3-7-13-18;1-16-12-14-19(15-13-16)23-24(20,21-17-8-4-2-5-9-17)22-18-10-6-3-7-11-18/h3*2-15H,1H3 |

InChI Key |

QXDTWBUYOSGCSB-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.CC1=CC(=CC=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |

Canonical SMILES |

CC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.CC1=CC(=CC=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |

Appearance |

Solid powder |

boiling_point |

390 °C at 760 mm Hg |

Color/Form |

Colorless transparent liquid |

density |

1.208 at 25 °C |

flash_point |

450 °F (232 °C) (Closed cup) |

melting_point |

Freezing point: -38 °C |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

In water, 2.4 mg/L at 25 °C In water, 2.6 mg/L at 25 °C Insoluble in glycerol; soluble in most organic solvents except glycerol |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

Diphenyl cresyl phosphate; Monocresyl diphenyl phosphate; Diphenyl tolyl phosphate; |

vapor_pressure |

1.0X10-6 mm Hg at 25 deg /Extrapolated from 30 °C/ |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

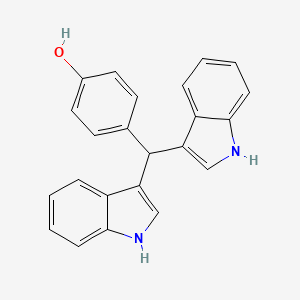

![N-[3-(dimethylamino)propyl]dodecanamide](/img/structure/B1670668.png)